molecular formula C7H6F4N2O2 B1482525 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2092200-49-0

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482525
CAS No.: 2092200-49-0
M. Wt: 226.13 g/mol
InChI Key: LSTHSCHDNGDMKL-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6F4N2O2 and its molecular weight is 226.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with trifluoromethyl and fluoroethyl substituents, which enhance its lipophilicity and stability. The presence of the carboxylic acid group allows for further modifications that can improve its bioactivity.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. A study demonstrated that related pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways.

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazoleAntimicrobialDisrupts cell wall

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential activity in this area. Pyrazole derivatives are often linked to inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives:

  • Antimicrobial Study : A recent investigation into a related compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance efficacy.
  • Cancer Research : In vitro studies using human cancer cell lines indicated that compounds similar to this compound showed improved cytotoxicity compared to traditional chemotherapeutics.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHSCHDNGDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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